molecular formula C9H12N2O2 B13016952 3-(3,6-Dimethylpyridazin-4-yl)propanoic acid

3-(3,6-Dimethylpyridazin-4-yl)propanoic acid

Cat. No.: B13016952
M. Wt: 180.20 g/mol
InChI Key: QKDXZQXKORFTQF-UHFFFAOYSA-N
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Description

3-(3,6-Dimethylpyridazin-4-yl)propanoicacid is a chemical compound characterized by a pyridazine ring substituted with two methyl groups at positions 3 and 6, and a propanoic acid moiety at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Dimethylpyridazin-4-yl)propanoicacid typically involves the reaction of 3,6-dimethylpyridazine with a suitable propanoic acid derivative. One common method includes the use of a Grignard reagent, where 3,6-dimethylpyridazine is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dimethylpyridazin-4-yl)propanoicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,6-Dimethylpyridazin-4-yl)propanoicacid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(3,6-Dimethylpyridazin-4-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,6-Dimethylpyridazin-4-yl)propanoicacid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(3,6-dimethylpyridazin-4-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-8(3-4-9(12)13)7(2)11-10-6/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

QKDXZQXKORFTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C)CCC(=O)O

Origin of Product

United States

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